molecular formula C14H15N3O B14626958 2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide CAS No. 54818-68-7

2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide

Cat. No.: B14626958
CAS No.: 54818-68-7
M. Wt: 241.29 g/mol
InChI Key: SQVPRZPJMZLJCJ-UHFFFAOYSA-N
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Description

2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of enaminones, which are known for their versatility in synthetic chemistry and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide typically involves the reaction of cyanoacetamide with vinamidinium salts. One common method involves adding cyanoacetamide to a solution of sodium ethoxide in anhydrous ethanol. The mixture is stirred at room temperature for 30 minutes, then cooled to 0°C. The vinamidinium salt is then slowly added, and the reaction is allowed to proceed for 40 minutes at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles due to the presence of the cyano group.

    Condensation Reactions: It can participate in Knoevenagel condensation reactions, forming various substituted products.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium ethoxide and nucleophiles like amines. Reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Knoevenagel condensation reactions, the products are typically substituted alkenes.

Properties

CAS No.

54818-68-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18)

InChI Key

SQVPRZPJMZLJCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1

Origin of Product

United States

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